molecular formula C21H25N3O5S2 B2504288 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 900012-33-1

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2504288
CAS No.: 900012-33-1
M. Wt: 463.57
InChI Key: VIQXCNRIVQOUCP-UHFFFAOYSA-N
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Description

The compound 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide features a unique structural framework combining a sulfonated 1,2,4-thiadiazine core, a butyl substituent, a thioether linkage, and a 2,5-dimethoxyphenyl acetamide moiety. The sulfone group (1,1-dioxido) enhances electronic stability, while the 2,5-dimethoxyaryl group may improve solubility and binding interactions compared to halogenated or non-polar substituents .

Properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S2/c1-4-5-12-24-17-8-6-7-9-19(17)31(26,27)23-21(24)30-14-20(25)22-16-13-15(28-2)10-11-18(16)29-3/h6-11,13H,4-5,12,14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQXCNRIVQOUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C21_{21}H29_{29}N3_3O3_3S2_2
  • Molecular Weight : 435.6 g/mol
  • CAS Number : 933024-96-5

The compound features a unique structure comprising a benzo[e][1,2,4]thiadiazine core linked to a thiol group and an acetamide moiety. The presence of multiple functional groups suggests a diverse range of potential biological activities.

Structural Representation

ComponentDescription
Thiadiazine CoreA heterocyclic ring that may contribute to various biological activities
Thiol GroupPotential for redox reactions and enzyme interactions
Acetamide MoietyInvolvement in hydrogen bonding and molecular interactions

Antimicrobial Activity

Preliminary studies indicate that compounds similar to This compound exhibit significant antimicrobial properties. The thiadiazine ring is known for its ability to inhibit bacterial growth and may also possess antifungal properties.

Case Study: Antiparasitic Activity

In a study involving high-throughput screening of compounds, several derivatives of the thiadiazine scaffold were identified with notable antiparasitic activity against Trypanosoma brucei and Leishmania species. For instance:

  • Compound Ty-251 exhibited an EC50_{50} of 0.18 μM against T. brucei.
  • Compound Ty-281 retained anti-Chagas activity with an EC50_{50} of 0.45 μM while losing activity against T. brucei .

Anti-inflammatory Properties

The presence of the methoxy group in the compound's structure suggests potential anti-inflammatory effects. Compounds with similar structures have been shown to inhibit inflammatory pathways by modulating cytokine production.

Anticancer Activity

Research indicates that benzothiadiazine derivatives may possess anticancer properties. A quantitative structure-activity relationship (QSAR) study highlighted that modifications in the thiadiazine scaffold could enhance cytotoxicity against various cancer cell lines .

Synthesis and Modifications

The synthesis of This compound typically involves multi-step processes that require careful control of reaction conditions to yield high-purity products.

Synthetic Pathway Overview

  • Formation of Thiadiazine Core : Utilizing appropriate starting materials to construct the heterocyclic ring.
  • Introduction of Thiol Group : Employing nucleophilic substitution reactions.
  • Acetamide Formation : Reacting the thiol compound with acetic anhydride or similar reagents.

Scientific Research Applications

Pharmacological Applications

Anticonvulsant Activity
Research indicates that compounds similar to 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide exhibit anticonvulsant properties. For instance:

  • Studies on derivatives of N-benzyl 2-acetamido compounds have shown promising results in maximal electroshock seizure models, suggesting that modifications in the thiadiazine structure could enhance anticonvulsant efficacy .

Antimicrobial Properties
Thiadiazine derivatives have been investigated for their antimicrobial activities. The presence of the dioxido group enhances interaction with microbial targets:

  • Compounds with similar structural features have demonstrated significant antibacterial and antifungal activities in vitro .

Anti-inflammatory Effects
There is emerging evidence that thiadiazine-based compounds can exert anti-inflammatory effects:

  • Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Thiadiazine Core: The initial step usually involves the synthesis of the thiadiazine ring through cyclization reactions.
  • Substitution Reactions: Subsequent steps involve introducing various substituents (such as butyl and dimethoxy groups) to enhance biological activity.
  • Final Acetamide Formation: The final product is obtained through acetamide formation reactions with appropriate amines.

Case Studies

Case Study 1: Anticonvulsant Activity Evaluation
In a study assessing various thiadiazine derivatives for anticonvulsant activity:

  • Researchers evaluated the efficacy of modified compounds in animal models and found that certain substitutions improved protective indices significantly when compared to standard treatments like phenobarbital .

Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of thiadiazine derivatives:

  • The study reported that specific modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria, indicating potential for development into therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional distinctions between the target compound and related derivatives:

Compound Core Structure Substituents Synthesis Method Purity/Stability Key Features
Target: 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide 1,2,4-Thiadiazine (sulfonated) Butyl, thioether, 2,5-dimethoxyphenyl Likely acid-amine coupling (inferred from analogs) N/A High stability (sulfone), lipophilic butyl, polar dimethoxy group
N-(4-Cyanomethylphenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide (23) Triazinoindole Cyanomethylphenyl, methyltriazinoindole Acid + amine coupling (T3P/DIPEA) >95% Electron-withdrawing cyano group; potential for H-bonding
N-(4-Phenoxyphenyl)-2-((8-bromo-5-methyltriazinoindol-3-yl)thio)acetamide (25) Triazinoindole Phenoxyphenyl, bromo-substituted triazinoindole Acid + amine coupling 95% Bromine enhances steric bulk; phenoxy improves π-π interactions
N-(6-Chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole 2,5-Dimethoxyphenyl, chloro-benzothiazole Not specified (patent example) N/A Chlorine for electrophilicity; dimethoxy for solubility
3-(2,5-Dimethoxyphenyl)-N-(4-(4-fluorophenyl)thiazol-5-yl)propanamide (28) Thiazole 2,5-Dimethoxyphenylpropanamide, 4-fluorophenylthiazole T3P/DIPEA-mediated coupling N/A Extended alkyl chain; fluorophenyl enhances metabolic stability
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide 1,4-Benzothiazine Oxo-dihydrothiazine, acetamide Acid-amine coupling (standard) Crystallographically confirmed Non-sulfonated thiazine; derivatization potential for bioactivity optimization

Structural and Functional Insights:

Core Heterocycle Differences: The target’s sulfonated thiadiazine core (1,1-dioxido) contrasts with triazinoindoles (e.g., compounds 23, 25) and benzothiazoles (e.g., ), offering superior oxidative stability and hydrogen-bonding capacity .

The 2,5-dimethoxyphenyl moiety (shared with compounds in ) balances solubility and aromatic interactions, whereas bromo or cyano substituents (e.g., compounds 25, 23 ) prioritize steric bulk or electronic effects.

Synthetic Complexity :

  • The target’s synthesis likely avoids multi-step nitro reductions (e.g., compound 29 ), streamlining production compared to analogs requiring lead powder or formic acid-mediated steps.
  • T3P/DIPEA coupling (used in ) is a common method for acetamide formation, suggesting scalability for the target compound.

Potential Bioactivity: While biological data are absent, the dimethoxyphenyl and sulfonated thiadiazine motifs correlate with kinase inhibition or antimicrobial activity in related compounds .

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